2-Aminonaphthalene-d7
Overview
Description
2-Aminonaphthalene-d7, also known as 2-Naphthalen-1,3,4,5,6,7,8-d7-amine, is a deuterated form of 2-Aminonaphthalene. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D7H2N, and it has a molecular weight of 150.23 . This compound is primarily used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminonaphthalene-d7 typically involves the deuteration of 2-Aminonaphthalene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminonaphthalene-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as naphthylamines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and conditions such as acidic or basic environments facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-naphthalene derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2-Aminonaphthalene-d7 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of naphthalene derivatives.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Aminonaphthalene-d7 is similar to that of its non-deuterated counterpart. It interacts with various molecular targets, including enzymes and receptors, through its amine group. The deuterium atoms provide stability and can influence the compound’s metabolic pathways, leading to altered pharmacokinetics and reduced metabolic degradation.
Comparison with Similar Compounds
1-Aminonaphthalene-d7: Another deuterated naphthalene derivative with similar applications.
2-Naphthylamine-d7: A closely related compound with deuterium substitution.
Beta-Naphthylamine-d7: Another isomer with deuterium atoms.
Uniqueness: 2-Aminonaphthalene-d7 is unique due to its specific position of deuterium substitution, which can influence its chemical reactivity and interaction with biological systems. This makes it particularly valuable in studies requiring precise isotopic labeling .
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterionaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJLHTVPXGSAM-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])N)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676058 | |
Record name | (~2~H_7_)Naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-94-1 | |
Record name | 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_7_)Naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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